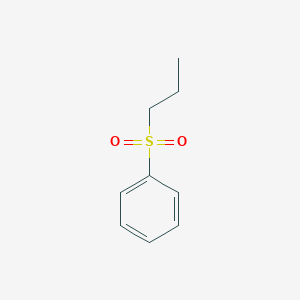
Benzene, (propylsulfonyl)-
Übersicht
Beschreibung
Benzene, (propylsulfonyl)- is a chemical compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and industry. It is a colorless liquid that is soluble in water and has a distinct odor. In
Wissenschaftliche Forschungsanwendungen
Benzene, (propylsulfonyl)- has been extensively researched for its potential applications in various fields. In medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential use as an antibacterial and antifungal agent. In agriculture, it has been explored for its herbicidal and insecticidal properties. In industry, it has been used as a solvent and as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of benzene, (propylsulfonyl)- is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting the activity of COX enzymes, benzene, (propylsulfonyl)- reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Benzene, (propylsulfonyl)- has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antibacterial and antifungal properties. In addition, it has been found to be effective in reducing fever in animal models. However, the exact biochemical and physiological effects of benzene, (propylsulfonyl)- in humans are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzene, (propylsulfonyl)- in lab experiments is its availability and low cost. It can be easily synthesized in large quantities, making it a convenient starting material for the synthesis of other compounds. However, one of the main limitations of using benzene, (propylsulfonyl)- in lab experiments is its potential toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it.
Zukünftige Richtungen
There are several future directions for the research of benzene, (propylsulfonyl)-. One area of research is the development of new compounds based on benzene, (propylsulfonyl)- with improved properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of benzene, (propylsulfonyl)- in humans, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the potential use of benzene, (propylsulfonyl)- as a herbicide and insecticide in agriculture could be further explored.
Synthesemethoden
Benzene, (propylsulfonyl)- can be synthesized through a reaction between propylsulfonyl chloride and benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces benzene, (propylsulfonyl)- and hydrogen chloride as a byproduct. This method has been widely used in the laboratory for the production of benzene, (propylsulfonyl)- in large quantities.
Eigenschaften
IUPAC Name |
propylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHILJWKJWMSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159604 | |
| Record name | Benzene, (propylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (propylsulfonyl)- | |
CAS RN |
13596-75-3 | |
| Record name | Benzene, (propylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (propylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



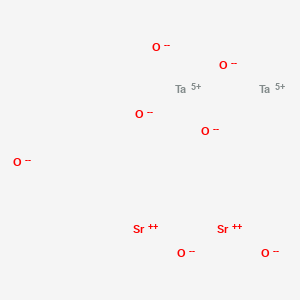
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
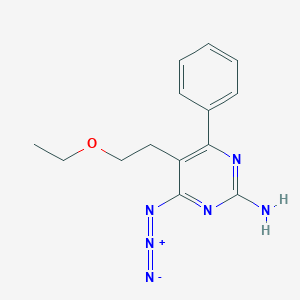

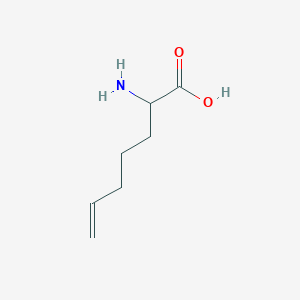
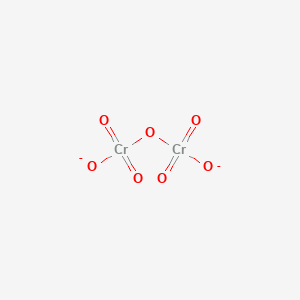
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
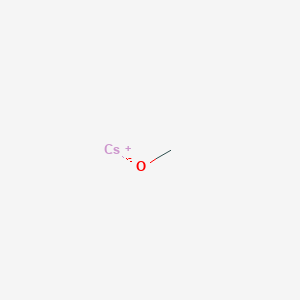
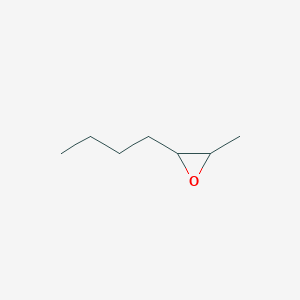
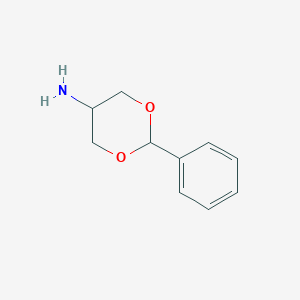
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
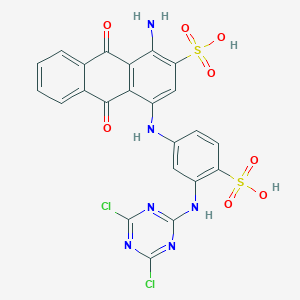

![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)